![molecular formula C9H5F3N2O2 B182935 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid CAS No. 82791-93-3](/img/structure/B182935.png)
2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Overview
Description
“2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H5F3N2O2 . It has a molecular weight of 230.15 . The IUPAC name for this compound is 2-(trifluoromethyl)-1H-benzimidazole-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid” is 1S/C9H5F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h1-3H,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid: Scientific Research Applications: Here is a comprehensive analysis of the scientific research applications of “2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid”, focusing on six unique applications. Each application is detailed in its own section with a clear and descriptive heading.
Pharmaceutical Research
Benzimidazole derivatives are well-known for their pharmacological properties. The trifluoromethyl group in “2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid” could potentially enhance the compound’s bioactivity, making it a candidate for drug development, particularly as an antifungal or antiviral agent .
Anticancer Agent Synthesis
The benzimidazole core structure is often used in the synthesis of compounds with anticancer properties. The carboxylic acid group present in this compound may allow for further functionalization, leading to the development of novel anticancer agents .
Antihypertensive Activity
Benzimidazole derivatives have been screened for antihypertensive activity. The specific structure of “2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid” might be explored for its potential effects on blood pressure regulation .
Mechanism of Action
Mode of Action
It is known that benzimidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities , suggesting that they may affect a variety of biochemical pathways.
properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOXEOVTUNSMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349419 | |
Record name | 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid | |
CAS RN |
82791-93-3 | |
Record name | 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.